![molecular formula C11H15NO B14245837 N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide CAS No. 253199-24-5](/img/structure/B14245837.png)
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide, also known as m-Acetotoluidide, is an organic compound with the molecular formula C10H13NO. It is a derivative of acetamide and is characterized by the presence of a 3-methylphenyl group attached to the nitrogen atom of the acetamide moiety. This compound is of interest due to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide can be achieved through several methods. One common approach involves the reaction of 3-methylphenylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Reaction with Acetic Anhydride: 3-methylphenylamine is reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is heated to a temperature of around 60-70°C for several hours.
Purification: The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Methylphenyl)acetamide: Similar structure but lacks the (1S)-1-ethyl group.
N-(3-Methylphenyl)propionamide: Contains a propionamide group instead of an acetamide group.
N-(3-Methylphenyl)butyramide: Contains a butyramide group instead of an acetamide group.
Uniqueness
N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the (1S)-1-ethyl group differentiates it from other similar compounds and may contribute to its unique reactivity and applications.
Propriétés
Numéro CAS |
253199-24-5 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-[(1S)-1-(3-methylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H15NO/c1-8-5-4-6-11(7-8)9(2)12-10(3)13/h4-7,9H,1-3H3,(H,12,13)/t9-/m0/s1 |
Clé InChI |
MLLNJENRTAZELD-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC(=CC=C1)[C@H](C)NC(=O)C |
SMILES canonique |
CC1=CC(=CC=C1)C(C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



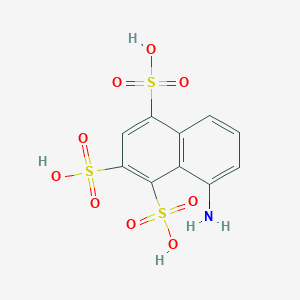
![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
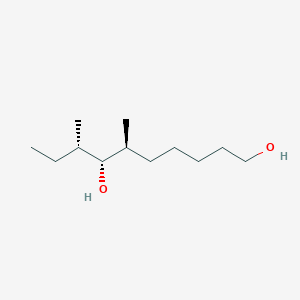
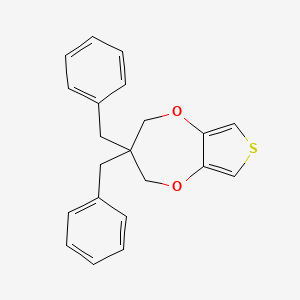
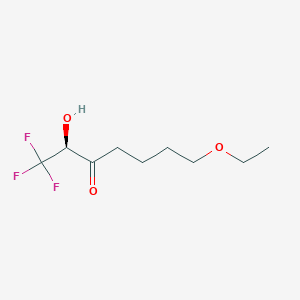
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)

![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
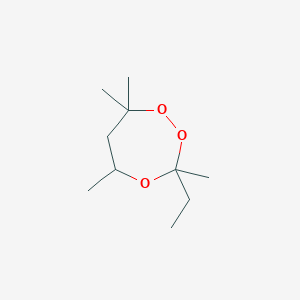
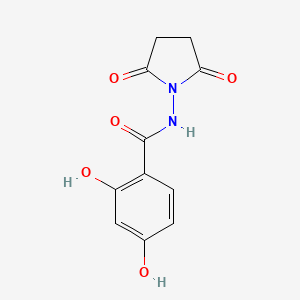
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
